

Kinase profiling of Jak-IN-28 against a panel of kinases

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Compound of Interest

Compound Name: *Jak-IN-28*

Cat. No.: *B12397550*

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Kinase Profiling of Tofacitinib: A Comparative Guide

Introduction: This guide provides a comparative kinase profiling analysis of Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor. Due to the lack of publicly available kinase profiling data for **Jak-IN-28**, Tofacitinib is used here as a representative example to illustrate a comprehensive selectivity assessment against a panel of kinases. The data and methodologies presented are essential for researchers, scientists, and drug development professionals evaluating the selectivity and potential off-target effects of kinase inhibitors.

Quantitative Kinase Profiling of Tofacitinib

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the inhibitory activity of Tofacitinib against the JAK family of kinases and a selection of other kinases to provide a broader view of its selectivity profile. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

Kinase Target	Subfamily	IC50 (nM)
JAK3	JAK	1
JAK2	JAK	20
JAK1	JAK	112
TYK2	JAK	>5000
BMX	TEC	>5000
BTK	TEC	>5000
ITK	TEC	>5000
TEC	TEC	>5000
TXK	TEC	>5000
EGFR	EGFR	>5000
ERBB2	EGFR	>5000
ERBB4	EGFR	>5000
BLK	SRC	>5000

Note: The IC50 values are derived from in vitro enzymatic assays and can vary depending on the experimental conditions, such as ATP concentration. The data presented here is a representative compilation from published literature.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, which is a standard method for determining the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to an increase in kinase activity, which is inhibited in the

presence of a test compound.

Materials:

- Recombinant human kinases
- Kinase-specific peptide substrates
- Tofacitinib (or other test compounds)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Luminescent kinase assay reagent (e.g., ADP-Glo™)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

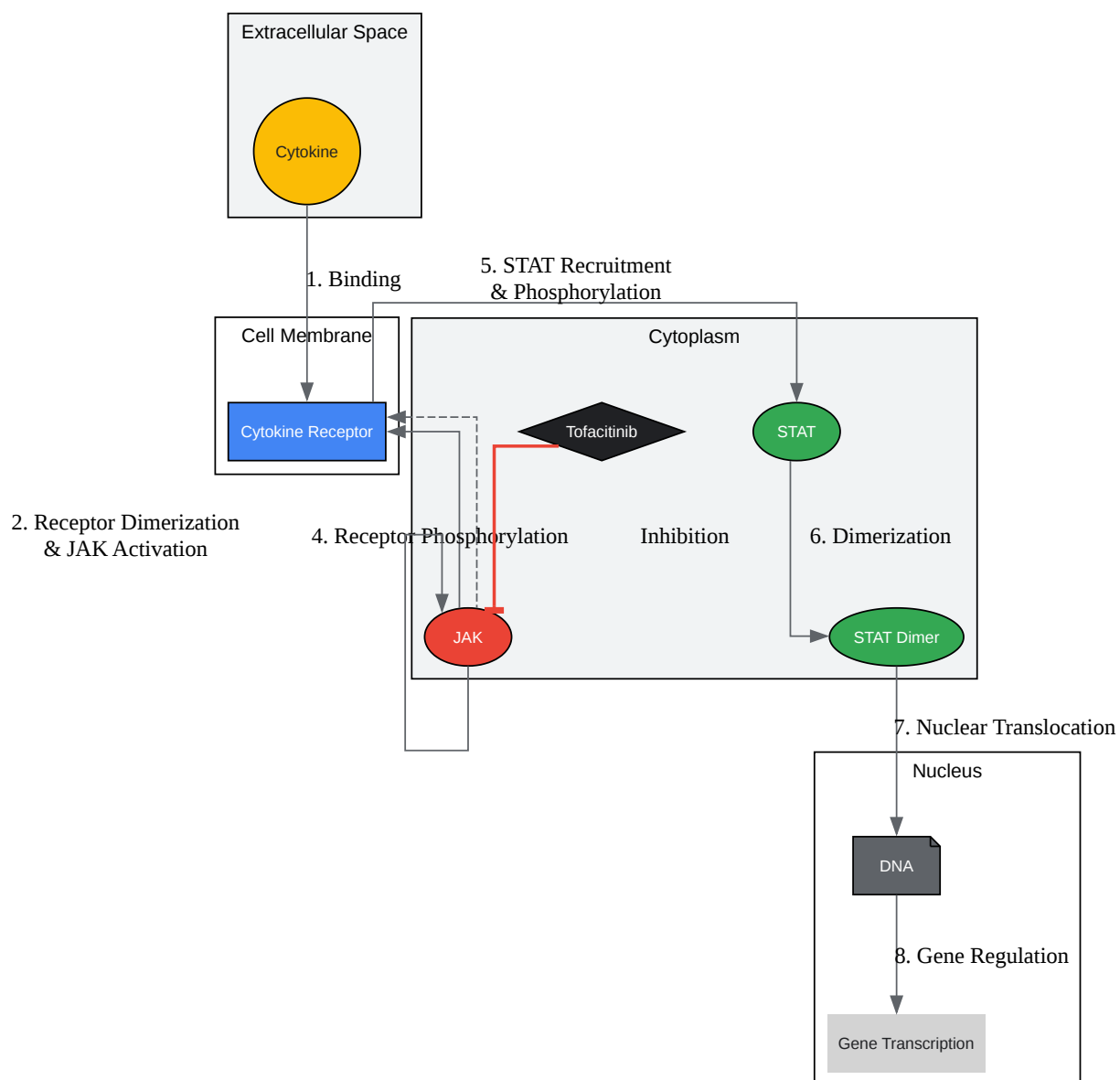
- **Compound Preparation:** Prepare a serial dilution of Tofacitinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 μM to 0.1 nM).
- **Kinase Reaction Mixture:** For each kinase to be tested, prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
- **Assay Plate Setup:**
 - Add a small volume of the diluted Tofacitinib to the appropriate wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).
 - Add the kinase reaction mixture to all wells.

- **Initiation of Kinase Reaction:** Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the K_m value for each specific kinase to ensure accurate IC50 determination.
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.
- **Detection:**
 - Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
 - Add a second detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction, generating a luminescent signal.
- **Data Acquisition:** Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- **Data Analysis:**
 - Normalize the data using the controls (0% and 100% inhibition).
 - Plot the percent inhibition against the logarithm of the Tofacitinib concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.

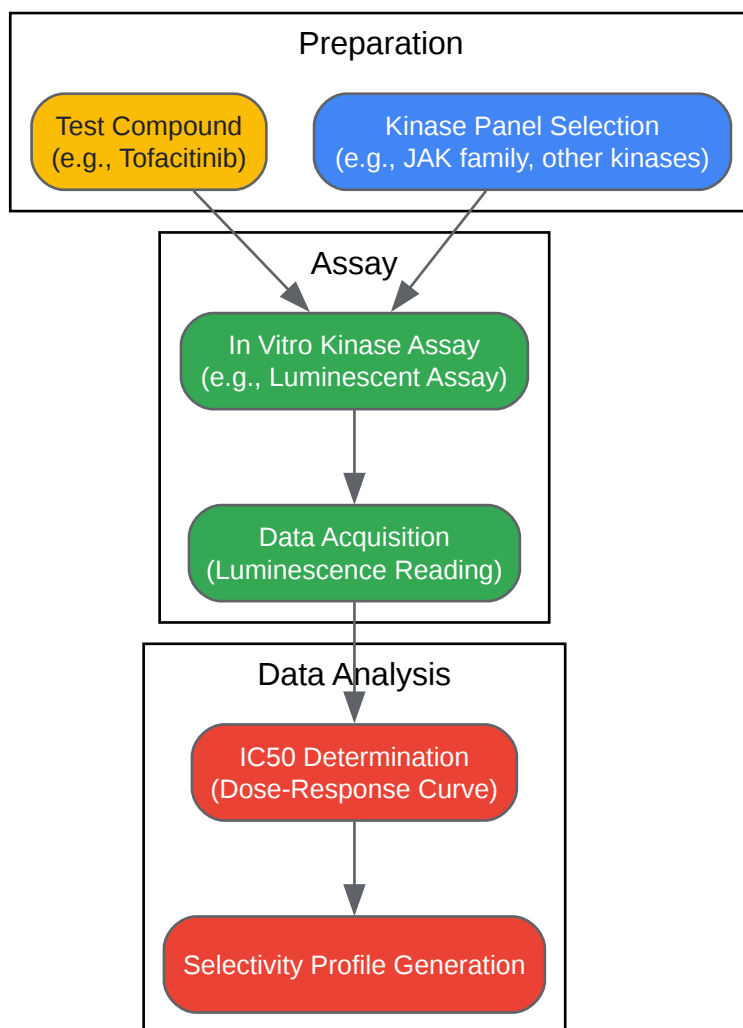


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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Kinase Profiling Workflow

The following diagram illustrates the typical workflow for assessing the selectivity of a kinase inhibitor.



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Caption: A typical workflow for in vitro kinase inhibitor profiling.

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